molecular formula C19H19N5O3S2 B2355456 methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 501348-59-0

methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2355456
CAS No.: 501348-59-0
M. Wt: 429.51
InChI Key: VYTOTKUTRTXRCX-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrobenzene ring. The structure is further modified by a methyl ester group at position 3 and an acetamido linker substituted with a 1-phenyltetrazole-5-thiol moiety at position 2. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX ) for precise determination of molecular geometry and intermolecular interactions.

Properties

IUPAC Name

methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c1-27-18(26)16-13-9-5-6-10-14(13)29-17(16)20-15(25)11-28-19-21-22-23-24(19)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTOTKUTRTXRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the sulfanylacetyl group and the tetrazole ring. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives of the tetrazole ring.

    Substitution: Halogenated or alkylated benzothiophene derivatives.

Scientific Research Applications

methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to modulation of their activity. The sulfanylacetyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, most notably ethyl 2-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (). Below is a detailed comparison:

Structural and Functional Group Variations

Property Methyl Ester Derivative Ethyl Ester Derivative ()
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
Molecular Formula C₂₀H₂₀N₆O₃S₂ C₂₁H₂₂N₆O₃S₂
Registry Number Not explicitly provided in evidence 306278-26-2 (RN), MFCD00334796 (MDL)
Sulfur-Containing Moieties Benzothiophene core + tetrazole-thioether Identical to methyl derivative
Synthetic Flexibility Methyl ester may enhance metabolic stability compared to ethyl Ethyl ester could improve solubility in non-polar solvents

Crystallographic and Hydrogen-Bonding Behavior

Both derivatives likely exhibit similar hydrogen-bonding patterns due to shared functional groups (amide, tetrazole, and ester). However, the ethyl ester’s longer alkyl chain may influence crystal packing by introducing steric effects or altering van der Waals interactions. Studies using SHELXL (for refinement) and ORTEP-3 (for graphical representation) would resolve these differences. For instance:

  • Ethyl derivative : Bulkier substituent could reduce intermolecular hydrogen-bonding efficiency, leading to lower thermal stability .

Research Findings and Validation

  • Crystallographic Validation : Tools like WinGX and PLATON () ensure structural accuracy by detecting disorders, twinning, or incorrect symmetry assignments. For example, the methyl derivative’s structure would require validation for amide group planarity and tetrazole ring geometry .
  • Hydrogen-Bonding Networks : Graph set analysis () could classify interactions (e.g., R₂²(8) motifs between amide and tetrazole groups), critical for stability in both derivatives .

Biological Activity

Methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as Methyl Benzothiophene Tetrazole) is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O3S2C_{19}H_{19}N_{5}O_{3}S_{2}, with a molecular weight of approximately 405.51 g/mol. Its structural features include a benzothiophene core linked to a tetrazole moiety via a sulfanyl group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole ring exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tetrazole DerivativeStaphylococcus aureus (MRSA)12.5 - 25 µg/mL
Benzothiophene-TetrazoleEscherichia coli15 µg/mL

These findings suggest that methyl benzothiophene tetrazole could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of methyl benzothiophene tetrazole has also been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation in several types of cancer cells. For example:

Cancer TypeIC50 (µM)
Breast Cancer (MCF-7)10
Lung Cancer (A549)15

The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is mediated through the modulation of key signaling pathways.

The biological activity of methyl benzothiophene tetrazole can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Binding : It may act on certain receptors associated with inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels in cells, leading to oxidative stress that can trigger cell death in pathogens and cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl benzothiophene tetrazole in preclinical models:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that methyl benzothiophene tetrazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
  • Anticancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a marked reduction in tumor size in xenograft models.
  • Mechanistic Insights : A publication in Pharmacology Reports detailed how the compound affects cellular pathways related to apoptosis and proliferation.

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